molecular formula C20H23N3O5S2 B2506074 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide CAS No. 2034398-03-1

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide

Cat. No.: B2506074
CAS No.: 2034398-03-1
M. Wt: 449.54
InChI Key: XYSICPIAKUAUII-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H23N3O5S2 and its molecular weight is 449.54. The purity is usually 95%.
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Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure with multiple functional groups that facilitate diverse interactions with biological targets. The key components include:

  • A pyrrolidine ring
  • A furan moiety
  • A benzenesulfonamide group

The molecular formula is C19H22N4O5SC_{19}H_{22}N_{4}O_{5}S, and it has a molecular weight of 446.49 g/mol .

The mechanism of action for sulfonamide derivatives generally involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to antibacterial activity. Additionally, studies suggest that this compound may interact with various ion channels and receptors, potentially influencing cardiovascular functions and neurotransmission .

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. The presence of the sulfonamide functional group (-SO2NH2) is crucial in mediating these effects. Research indicates that compounds similar to This compound exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.

Cardiovascular Effects

Recent studies have evaluated the effects of benzenesulfonamide derivatives on cardiovascular parameters. For instance, an isolated rat heart model demonstrated that certain sulfonamide derivatives could decrease perfusion pressure and coronary resistance. This suggests potential applications in managing cardiovascular diseases .

Table 1: Effects on Perfusion Pressure

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Benzenesulfonamide0.001Decrease observed
4-(2-aminoethyl)-benzenesulfonamide0.001Significant decrease
4-[3-(4-nitro-phenyl)-ureido]-sulfonamide0.001Minimal effect

Case Studies

  • Study on Cardiovascular Activity : In a controlled experiment using isolated rat hearts, the compound demonstrated a time-dependent reduction in perfusion pressure when administered at low concentrations (0.001 nM). This effect was attributed to the interaction with calcium channels, indicating a potential for developing treatments for hypertension .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds showed that modifications in the side chains significantly enhanced antibacterial activity against resistant strains of bacteria, suggesting that similar modifications could be explored for this compound .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Theoretical models using software like SwissADME have predicted favorable pharmacokinetic properties, including good oral bioavailability and moderate permeability across biological membranes .

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c24-19-5-6-20(25)23(19)16-1-3-17(4-2-16)30(26,27)21-13-18(15-7-10-28-14-15)22-8-11-29-12-9-22/h1-4,7,10,14,18,21H,5-6,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSICPIAKUAUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=COC=C3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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